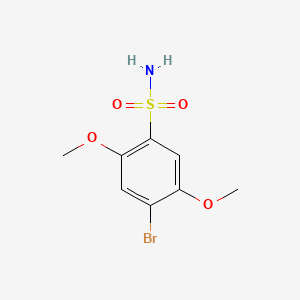amine CAS No. 1246822-66-1](/img/structure/B602926.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including bromine, chlorine, and a furan ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonamide as the core structure.
Chlorination: Chlorine is introduced at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Furylmethylation: The furan ring is attached via a nucleophilic substitution reaction using 2-furylmethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the furan ring or sulfonamide group.
Reduction Products: Reduced forms of the furan ring or sulfonamide group.
Aplicaciones Científicas De Investigación
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine and chlorine atoms, along with the furan ring, contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine: Unique due to its specific substitution pattern and functional groups.
2-bromo-5-chloro-N-(2-thienylmethyl)-4-methylbenzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2-bromo-5-chloro-N-(2-pyridylmethyl)-4-methylbenzenesulfonamide: Contains a pyridine ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of bromine, chlorine, and furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
1246822-66-1 |
|---|---|
Fórmula molecular |
C12H11BrClNO3S |
Peso molecular |
364.64g/mol |
Nombre IUPAC |
2-bromo-5-chloro-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrClNO3S/c1-8-5-10(13)12(6-11(8)14)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
Clave InChI |
PAAISSXNVWHNCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)
![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)

amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)


![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)

![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602866.png)
